360A
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Overview
Description
360A is a compound known for its strong affinity and selectivity for G-quadruplex structures. It is a pyridine dicarboxamide derivative that has shown significant potential in stabilizing G-quadruplex structures and inhibiting telomerase activity .
Mechanism of Action
Target of Action
The primary target of 360A is the G-quadruplex . G-quadruplexes are non-canonical DNA structures found in the genome of most species, including humans . They are formed in guanine-rich DNA and RNA sequences . This compound also inhibits telomerase activity , an enzyme involved in telomere maintenance and cell immortality .
Mode of Action
This compound acts as a selective stabilizer of G-quadruplex structures . It binds to these structures, thereby inhibiting the activity of telomerase . This interaction with G-quadruplex structures has been verified through equilibrium dialysis .
Biochemical Pathways
The action of this compound affects the telomerase pathway . Telomerase is a specific reverse transcriptase that uses its RNA subunit as a matrix for the addition of GGTTAG telomere repeats to the 3′ ends of chromosomes . By inhibiting telomerase activity, this compound disrupts this pathway, affecting telomere maintenance and potentially leading to cell death .
Pharmacokinetics
The bioavailability of a compound is an important ADME property . For a compound to be effective, it must be absorbed into the body, distributed to the site of action, metabolized appropriately, and eventually excreted .
Result of Action
The binding of this compound to G-quadruplex structures and the subsequent inhibition of telomerase activity can lead to cytotoxic DNA double-strand breaks . This can result in genomic instability and potentially cell death . In addition, this compound has been shown to cause Rad51-dependent telomere aberrations, including telomere losses or telomere doublets, and induces DNA-PKcs-dependent sister telomere fusions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the cellular environment, including the presence of specific proteins and enzymes, can also influence the action of a compound .
Biochemical Analysis
Biochemical Properties
360A has been identified as a G-quadruplex binding ligand (G4DBL) that can selectively bind and stabilize G4s to suppress the expression of specific genes . This interaction with G4s, a class of DNA secondary structures, is a key aspect of this compound’s role in biochemical reactions .
Cellular Effects
The cellular effects of this compound are primarily related to its ability to bind and stabilize G4s. This can influence cell function by altering gene expression, as G4s play a pivotal role in DNA replication, telomerase functions, and the regulation of gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to G4s and stabilizing these structures. This can lead to changes in gene expression, as the formation and stability of G4s are known to influence the transcription of certain genes .
Temporal Effects in Laboratory Settings
Given its role as a G4DBL, it is likely that the effects of this compound on cellular function may change over time as it continues to interact with and stabilize G4s .
Metabolic Pathways
Given its role as a G4DBL, it is likely that this compound interacts with various enzymes and cofactors involved in DNA replication and transcription .
Transport and Distribution
As a G4DBL, it is likely that this compound interacts with various transporters or binding proteins that influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is another area of active investigation. Given its role as a G4DBL, it is possible that this compound is directed to specific compartments or organelles where G4s are prevalent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 360A involves the reaction of 2,6-pyridine dicarboxylic acid with appropriate amines under specific conditions to form the desired pyridine dicarboxamide derivative . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
360A primarily undergoes reactions that involve its interaction with G-quadruplex structures. It is known to stabilize these structures, which can lead to various biological effects . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The stabilization of G-quadruplex structures by this compound often requires specific conditions such as the presence of certain ions (e.g., potassium or sodium) that facilitate the formation of G-quadruplexes . The compound itself acts as a ligand that binds to these structures, enhancing their stability.
Major Products Formed
The primary product formed from the interaction of this compound with G-quadruplex structures is the stabilized G-quadruplex complex. This complex can have significant biological implications, particularly in the inhibition of telomerase activity and the induction of telomere dysfunction .
Scientific Research Applications
360A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Telomere Biology: The compound is used to study the role of G-quadruplex structures in telomere maintenance and the effects of telomere dysfunction on cellular processes.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting G-quadruplex structures and telomerase.
Molecular Biology: The compound is used in various molecular biology assays to investigate the stability and function of G-quadruplex structures in different biological contexts.
Comparison with Similar Compounds
360A is unique in its high selectivity and affinity for G-quadruplex structures compared to other similar compounds. Some of the similar compounds include:
PhenDC3: Another G-quadruplex ligand with high specificity for G-quadruplex structures.
CX-5461: A G-quadruplex ligand currently undergoing clinical trials for its potential in cancer treatment.
Pyridostatin (PDS): A well-known G-quadruplex ligand that has been extensively studied for its effects on gene expression and telomere stability.
This compound stands out due to its potent selectivity and ability to induce specific telomere aberrations, making it a valuable tool in cancer research and drug development .
Properties
IUPAC Name |
2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O2/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21/h3-17H,1-2H3/p+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOOEJJPTYXNTN-UHFFFAOYSA-P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of 360A?
A1: this compound is a G-quadruplex (G4) binding ligand. [] G4 structures are unique nucleic acid secondary structures found in guanine-rich regions of DNA and RNA.
Q2: How does this compound interact with its target?
A2: this compound binds to G4 structures, stabilizing them. This interaction can influence gene expression. []
Q3: What is the significance of the p53 gene in relation to this compound?
A3: this compound has been shown to modulate the expression of p53, a tumor suppressor gene, by interacting with G4 structures within its pre-mRNA. []
Q4: What are the different p53 transcripts affected by this compound?
A4: this compound influences the balance between two p53 transcripts: fully spliced p53 (FSp53) and an incompletely spliced transcript retaining intron 2 (p53I2). []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: While the provided abstracts do not delve into detailed spectroscopic characterization, they mention the use of photoluminescence (PL) emission spectra with an excitation wavelength of 360 nm in the context of barium zirconium titanate ceramics modified by europium. [] It is unclear if this is directly related to this compound.
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